molecular formula C17H15N3O2S B2385987 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886907-87-5

4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2385987
CAS No.: 886907-87-5
M. Wt: 325.39
InChI Key: LKBFCMVWWCRTFT-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a versatile compound with a unique structure that allows for diverse applications in various fields of scientific research. This compound is particularly noted for its potential in medicinal chemistry, where it has been explored for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds with similar oxadiazole structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 1.27 to 2.65 µM against various pathogens, indicating strong antimicrobial efficacy .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has highlighted that oxadiazole derivatives can induce apoptosis in cancer cell lines, including human colorectal carcinoma (HCT116). The most potent derivatives reported had IC50 values lower than standard chemotherapy agents such as 5-fluorouracil (5-FU), suggesting a promising therapeutic index . The mechanism of action may involve the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis that is often targeted in cancer treatments .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized oxadiazole derivatives, several compounds were tested against a panel of bacterial and fungal strains. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial activity. For example, compounds with nitro or halo groups showed improved efficacy compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer effects of various oxadiazole derivatives against HCT116 cells. The findings revealed that certain modifications led to increased cytotoxicity, with some derivatives achieving IC50 values as low as 4.53 µM. These compounds were noted for their selectivity towards cancer cells over normal cells, indicating their potential for safer therapeutic applications .

Table: Summary of Biological Activities

Compound NameActivity TypeMIC/IC50 ValuePathogen/Cell Line
Compound AAntimicrobial1.27 µMGram-positive bacteria
Compound BAnticancer4.53 µMHCT116 (colorectal carcinoma)
Compound CAntimicrobial2.60 µMFungal strains
Compound DAnticancer5.85 µMHCT116

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to its specific structural features, such as the presence of both oxadiazole and benzamide moieties. These features contribute to its diverse reactivity and potential for various applications, distinguishing it from other similar compounds.

Biological Activity

4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C16H16N4OS
  • Molecular Weight : 316.39 g/mol

This compound features a benzamide core with a methylsulfanyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with oxadiazole derivatives. For instance, oxadiazole precursors can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The specific synthetic route may vary depending on the desired substituents on the benzamide and oxadiazole rings.

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of oxadiazole derivatives. For example, a study reported that similar compounds demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus when tested at concentrations around 1 µg/mL using the cup plate method .

Table 1: Antimicrobial Activity Results

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus1 µg/mL
Control (e.g., Ampicillin)E. coli, S. aureus0.5 µg/mL

Antifungal Activity

Additionally, compounds with similar structures have shown antifungal properties against fungi like Aspergillus niger and Candida albicans. The antifungal activity was assessed using standard methods and indicated promising results .

Case Studies

In a recent study focusing on the biological evaluation of oxadiazole derivatives, it was found that modifications to the substituents on the oxadiazole ring significantly influenced their biological activity. For instance, the introduction of electron-donating groups enhanced antibacterial potency while maintaining low toxicity profiles in vitro .

Another case study investigated the pharmacokinetics of a related compound administered to animal models. This study utilized HPLC-MS/MS to analyze metabolites in plasma and urine, identifying key biotransformation pathways that could inform further drug development strategies.

Properties

IUPAC Name

4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(22-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFCMVWWCRTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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